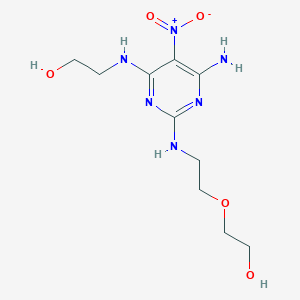![molecular formula C8H11ClN2O B2703826 2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol CAS No. 1513795-19-1](/img/structure/B2703826.png)
2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol” is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for studying reactions, synthesizing new compounds, and exploring potential therapeutic uses. It has a molecular weight of 186.64 .
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-2-chloropyridine as a starting material . For instance, a mixture of 3-amino-2-chloropyridine, malononitrile, triethylorthoformate, and methanol containing acetic acid was refluxed for 8 hours . The reaction mixture was then filtered, and the filtered solid was crystallized from ethanol .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11ClN2O/c9-8-7 (2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 . This indicates the presence of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis
“this compound” is an oil at normal temperatures . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Polymer Chemistry Applications
Marios Elladiou and C. S. Patrickios (2012) explored the use of a structurally similar compound, 2-(pyridin-2-yl)ethanol, as a protecting group for methacrylic acid, which demonstrates its potential in polymer chemistry. This compound was effectively used in controlled polymerization methods, showcasing its utility in synthesizing and modifying polymers. The stability of this protecting group under various conditions highlights its potential for broader application in polymer science (Elladiou & Patrickios, 2012).
Coordination Chemistry and Complexation Studies
H. Keypour et al. (2015) reported on the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, including 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, and their Cu(II) complexes. These studies are crucial for understanding the coordination chemistry and potential catalytic or electronic properties of complexes involving similar structural motifs (Keypour et al., 2015).
Antimicrobial and Anticancer Evaluation
Research by S. Bondock and Hanaa Gieman (2015) on 2-chloro-3-hetarylquinolines provides insights into the antimicrobial and anticancer evaluation of compounds structurally related to "2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol." Such studies are fundamental in discovering new therapeutic agents and understanding the biological activity of these compounds (Bondock & Gieman, 2015).
Material Science and Catalysis
Zethu Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands, including 2-((pyridin-2-yl)methyleneamino)ethanol, as catalysts for methoxycarbonylation of olefins. This research highlights the role of "this compound" and its derivatives in catalysis and material science, potentially contributing to more efficient industrial processes (Zulu et al., 2020).
Properties
IUPAC Name |
2-[(2-chloropyridin-3-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-7(2-1-3-11-8)6-10-4-5-12/h1-3,10,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXJFNLZGBNACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)



![N-[2-[(5-Cyclohexyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2703753.png)


![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703759.png)

![3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid](/img/structure/B2703765.png)

